molecular formula C12H14 B072867 1-Phenyl-1-hexyne CAS No. 1129-65-3

1-Phenyl-1-hexyne

Cat. No.: B072867
CAS No.: 1129-65-3
M. Wt: 158.24 g/mol
InChI Key: VBRLZTLFLNZEPZ-UHFFFAOYSA-N
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Description

1-Phenyl-1-hexyne, also known as 1-Hexynylbenzene, is an organic compound with the molecular formula C12H14. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless to light yellow liquid and is used in various chemical reactions due to its unique structure and reactivity .

Mechanism of Action

Target of Action

1-Phenyl-1-hexyne is an alkyne Alkynes are known to participate in a variety of chemical reactions, including polymerization and hydrogenation .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it undergoes stereoselective hydrogenation over palladium (Pd) catalysts supported on mesostructured silica . This reaction involves the addition of hydrogen (H2) across the triple bond of the alkyne, converting it to an alkane.

Biochemical Pathways

It’s known that this compound can participate in polymerization reactions catalyzed by pentahalides of niobium and tantalum . This suggests that it could potentially influence pathways related to polymer synthesis or degradation.

Pharmacokinetics

Its physical properties such as boiling point (229-232 °c) and density (09 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in the case of hydrogenation, the triple bond of the alkyne is reduced to a single bond, resulting in an alkane . This could potentially alter the physical and chemical properties of the molecule, influencing its interactions with other molecules or cellular components.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-hexyne can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of alkynes. This method is known for its high activity and regioselectivity. Another method includes the reaction of monosodium acetylide with butyl bromide, which produces this compound along with sodium bromide as a byproduct .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium catalysts supported on mesostructured silica. This method allows for the stereoselective hydrogenation of the compound at 298K and atmospheric pressure of hydrogen .

Scientific Research Applications

1-Phenyl-1-hexyne has several applications in scientific research:

Properties

IUPAC Name

hex-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRLZTLFLNZEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150206
Record name Benzene, 1-hexynyl-
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS] Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 1-Phenyl-1-hexyne
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CAS No.

1129-65-3
Record name 1-Hexyn-1-ylbenzene
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Record name Benzene, 1-hexynyl-
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Record name Benzene, 1-hexynyl-
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Record name 1-Phenyl-1-hexyne
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Synthesis routes and methods

Procedure details

The procedure was identical to Example 1, with the exception that 1-hexyne (0.450 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.90 mmol (95% yield) of 1-hexynylbenzene and and 0.08 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.08 mmol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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